4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S2/c17-11-9-15(24-10-11)16(21)18-7-8-19-13-3-1-2-4-14(13)20(12-5-6-12)25(19,22)23/h1-4,9-10,12H,5-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKKORROZINKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Suzuki or Paal–Knorr couplings to assemble the thiophene and benzothiadiazole moieties .
- Amide Bond Formation : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the thiophene-carboxamide to the ethyl-benzothiadiazole backbone .
- Optimization : Adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C for amidation), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling) to enhance yield and purity .
Critical Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR .
Advanced: How can structural features (e.g., bromine, benzothiadiazole) guide the design of derivatives with enhanced bioactivity?
Answer:
- Bromine Substitution : The 4-bromo group on the thiophene ring acts as a leaving group, enabling further functionalization (e.g., cross-coupling for SAR studies) .
- Benzothiadiazole Core : The 2,2-dioxo-1,3-dihydro moiety may enhance electron-withdrawing properties, influencing binding to biological targets like kinases or proteases .
- Cyclopropyl Group : Introduces steric constraints, potentially improving metabolic stability. Replace with other small rings (e.g., cyclobutyl) to study conformational effects .
Methodology : Use computational docking (e.g., AutoDock Vina) to predict target interactions and validate via enzymatic assays .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm for thiophene/benzothiadiazole) and cyclopropyl methylene groups (δ 0.8–1.2 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (retention time >5 min for baseline separation) .
Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?
Answer:
- Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and control compounds .
- Solubility Considerations : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts in cell-based assays .
- Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) and apply statistical tests (e.g., ANOVA) to assess significance .
Advanced: What experimental approaches are used to study the compound’s mechanism of action?
Answer:
- Target Identification :
- Pathway Analysis : Perform RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis-related BAX/BCL-2) .
- In Vivo Validation : Use xenograft models (e.g., HCT-116 colon cancer) with dose escalation (10–50 mg/kg, IP) to assess efficacy and toxicity .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Answer:
- Detailed Protocols : Document reaction stoichiometry (e.g., 1.2 eq. of bromothiophene precursor) and inert atmosphere requirements (N₂/Ar for moisture-sensitive steps) .
- Batch Consistency : Characterize multiple batches via melting point (e.g., 197–199°C) and overlay NMR spectra to confirm consistency .
- Troubleshooting : Address common side reactions (e.g., bromine displacement by residual water) by pre-drying solvents over molecular sieves .
Advanced: How can computational tools aid in optimizing this compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME to estimate logP (~3.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 interactions .
- Metabolite Profiling : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) at the cyclopropyl or thiophene positions while monitoring LogD changes .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the amide bond .
- Stability Monitoring : Perform HPLC every 6 months; degradation products (e.g., free thiophene-carboxylic acid) should remain <5% .
Advanced: How can structural analogs of this compound address resistance mechanisms in target organisms?
Answer:
- Resistance Profiling : Generate resistant cell lines via gradual dose escalation and identify mutations via whole-exome sequencing .
- Analog Design : Modify the benzothiadiazole ring (e.g., 7-nitro substitution) to bypass efflux pumps or target alternative binding pockets .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation of powder via fume hood use .
- Waste Disposal : Quench reaction residues with 10% aqueous KOH and dispose as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
